molecular formula C24H24N2O2S B2451974 N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide CAS No. 922655-59-2

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide

Cat. No. B2451974
CAS RN: 922655-59-2
M. Wt: 404.53
InChI Key: FMEOFEJDTWZSLM-UHFFFAOYSA-N
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Description

N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide, also known as BIBN-4096BS, is a selective antagonist of the calcitonin gene-related peptide (CGRP) receptor. It has been extensively studied for its potential therapeutic applications in various diseases, including migraine, neuropathic pain, and cardiovascular diseases.

Scientific Research Applications

Synthesis and Biological Activity

Research on compounds structurally related to N-(1-butyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-2-(p-tolylthio)acetamide has focused on their synthesis and evaluation for various biological activities, emphasizing their potential in medicinal chemistry. For instance, the synthesis of N-(6-arylbenzo[d]thiazol-2-yl)acetamides has been explored through C-C coupling methodology, revealing moderate to good biological activities across different assays, including antioxidant, haemolytic, antibacterial, and urease inhibition activities. Notably, these compounds showed significant urease inhibition, surpassing the standard used in the study, with molecular docking studies indicating their binding to the urease enzyme's non-metallic active site, highlighting the importance of H-bonding for enzyme inhibition (Gull et al., 2016).

Antitumor and Anti-inflammatory Applications

The exploration of benzothiazole derivatives, bearing different heterocyclic rings and synthesized using a 2-(4-aminophenyl)benzothiazole structure, has revealed considerable antitumor activity against various human tumor cell lines. This research underscores the potential of such compounds in cancer therapy, with specific derivatives showing promising anticancer activity against certain cancer cell lines (Yurttaş et al., 2015).

Additionally, the development and analysis of an indole acetamide derivative have demonstrated its anti-inflammatory properties through in silico modeling studies targeting the cyclooxygenase COX-1 and 2 domains. This compound's synthesis and characterization, along with its confirmed anti-inflammatory activity, offer insights into the structural features beneficial for anti-inflammatory drug design (Al-Ostoot et al., 2020).

properties

IUPAC Name

N-(1-butyl-2-oxobenzo[cd]indol-6-yl)-2-(4-methylphenyl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24N2O2S/c1-3-4-14-26-21-13-12-20(18-6-5-7-19(23(18)21)24(26)28)25-22(27)15-29-17-10-8-16(2)9-11-17/h5-13H,3-4,14-15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMEOFEJDTWZSLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C3C(=C(C=C2)NC(=O)CSC4=CC=C(C=C4)C)C=CC=C3C1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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